

O-Benzyl Posaconazole-d4 physical and chemical properties

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Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B587099

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Technical Guide: O-Benzyl Posaconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **O-Benzyl Posaconazole-d4**, a critical deuterated intermediate in the synthesis of labeled Posaconazole. This document is intended to support research, development, and analytical activities involving this compound.

Introduction

O-Benzyl Posaconazole-d4 is the deuterium-labeled form of O-Benzyl Posaconazole, a key precursor in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent.^{[1][2]} The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies of Posaconazole using mass spectrometry-based analytical methods. Its application is primarily as a precursor to labeled Posaconazole for research and as an analytical standard.^{[1][3]}

Chemical and Physical Properties

While extensive experimental data for **O-Benzyl Posaconazole-d4** is not publicly available, a combination of data from suppliers and computed properties provides a detailed profile.

General Properties

Property	Value	Source(s)
Chemical Name	2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4	[3]
CAS Number	1246818-95-0	[4][5]
Molecular Formula	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄	[3][4][5]
Molecular Weight	794.92 g/mol	[3][4][5]
Appearance	Light Purple Foam or Pale Beige Solid	[1][6]

Computed Physical and Chemical Properties

The following properties have been calculated using computational models and provide valuable insights into the molecule's behavior.

Property	Value	Source(s)
Exact Mass	794.40176535 Da	[7]
Monoisotopic Mass	794.40176535 Da	[7]
XLogP3	6.6	[7]
Topological Polar Surface Area	101 Å ²	[7]
Hydrogen Bond Donor Count	0	[8]
Hydrogen Bond Acceptor Count	11	[8]
Rotatable Bond Count	15	[8]
Complexity	1320	[7]

Solubility and Stability

Property	Information	Source(s)
Solubility	No quantitative data is publicly available. It is qualitatively described as slightly soluble in Chloroform and Methanol.	[9]
Storage	Store at -20°C in a freezer for long-term stability.	[9]

Note: Experimental data for properties such as melting point and boiling point are not available in the public domain.

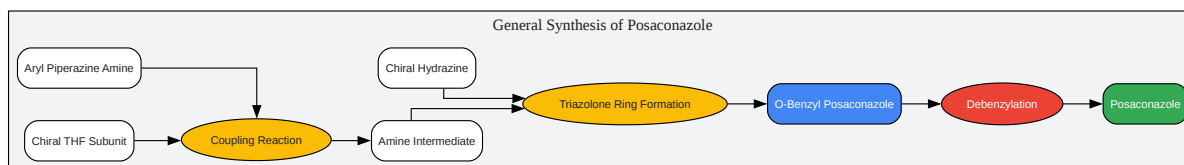
Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **O-Benzyl Posaconazole-d4** are not publicly available and are likely proprietary to the manufacturers. However, based on the known synthesis of Posaconazole and analytical methods for related compounds, the following sections outline probable methodologies.

Synthesis Pathway

O-Benzyl Posaconazole is a key intermediate in the multi-step synthesis of Posaconazole. The synthesis of the deuterated analog would likely follow a similar pathway, introducing a deuterated starting material at an appropriate step. A general, non-deuterated synthesis is described in the literature.

A crucial step in the synthesis of Posaconazole involves the coupling of two complex intermediates, followed by the formation of the triazolone ring and subsequent debenzylation.



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Caption: Synthetic pathway of Posaconazole highlighting the O-Benzyl Posaconazole intermediate.

The synthesis of **O-Benzyl Posaconazole-d4** would necessitate the use of a deuterated precursor, likely the aryl piperazine amine, to introduce the deuterium labels onto the phenyl ring.

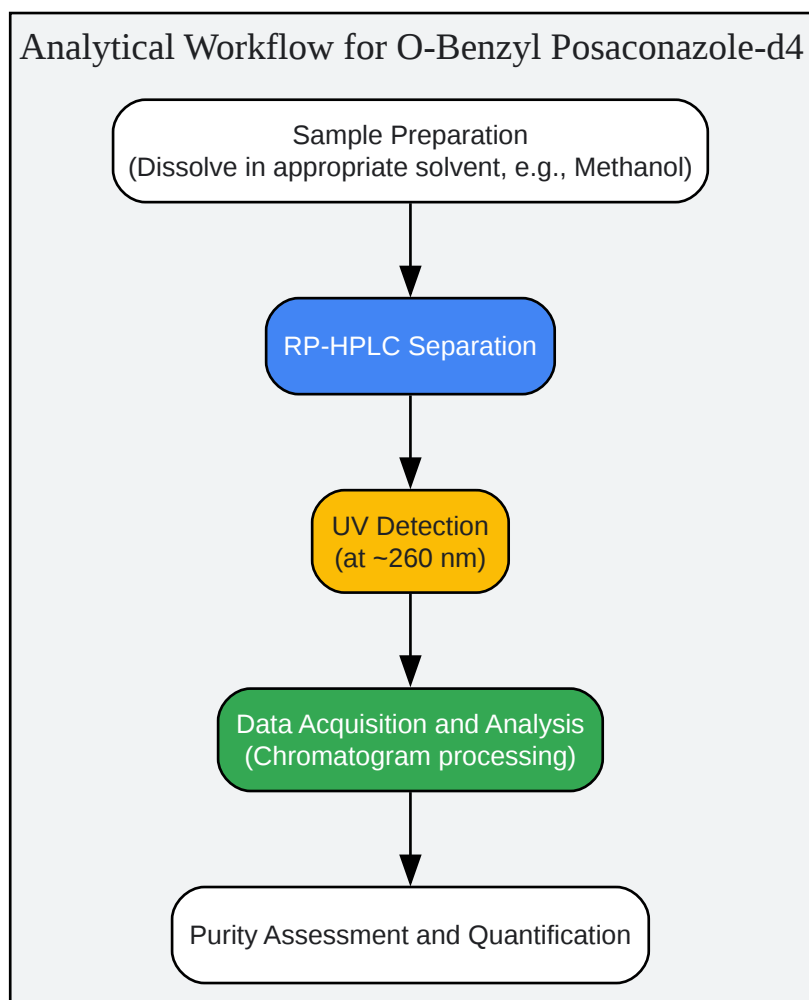
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While a specific method for **O-Benzyl Posaconazole-d4** is not published, a stability-indicating RP-HPLC method for Posaconazole and its impurities, including O-Benzyl Posaconazole, can be adapted.

3.2.1. Proposed HPLC Parameters

Parameter	Recommended Conditions
Column	C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at approximately 260 nm
Column Temperature	25 °C
Injection Volume	10-20 µL

3.2.2. Experimental Workflow for Analysis



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Caption: A proposed analytical workflow for the quality control of **O-Benzyl Posaconazole-d4**.

Signaling Pathways

O-Benzyl Posaconazole-d4 is a synthetic intermediate and is not expected to have direct biological activity or be involved in specific signaling pathways. Its primary role is in the synthesis of Posaconazole. Posaconazole itself acts by inhibiting the enzyme lanosterol 14 α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to the antifungal effect.

Conclusion

O-Benzyl Posaconazole-d4 is a specialized chemical used as an internal standard and a precursor in the synthesis of labeled Posaconazole. While detailed experimental data on its physical properties are scarce, the available information on its chemical identity and computed properties, combined with established analytical techniques for related compounds, provides a solid foundation for its use in a research and development setting. The methodologies outlined in this guide are based on the available scientific literature and are intended to serve as a starting point for the development of specific, validated protocols.

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